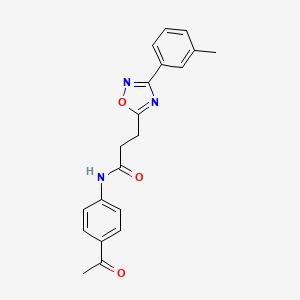
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as T-5224, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. T-5224 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, a transcription factor that plays a key role in inflammation and immune response.
Mechanism of Action
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and induces the expression of various genes involved in inflammation, immune response, cell survival, and proliferation. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to exert anti-inflammatory, anti-cancer, and antiviral effects in various preclinical models. In animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, this compound has been shown to reduce inflammation and tissue damage. In animal models of cancer, this compound has been shown to inhibit the growth of tumors and to enhance the efficacy of chemotherapy drugs. In cell culture models of viral infections, this compound has been shown to inhibit the replication of viruses and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its potent inhibitory activity against NF-κB activation. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, appropriate controls and dose-response studies should be performed to ensure the validity and safety of the experiments.
Future Directions
There are several future directions for the research on 7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and antiviral effects of this compound. Second, the potential therapeutic applications of this compound in human diseases need to be further explored in clinical trials. Third, the development of more potent and selective inhibitors of NF-κB activation, based on the structure of this compound, may lead to the discovery of novel drugs for the treatment of various diseases. Finally, the combination of this compound with other drugs, such as immunomodulators and chemotherapeutic agents, may enhance the therapeutic efficacy and reduce the side effects of these drugs.
Synthesis Methods
The synthesis method of 7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 3,4,5-trimethoxybenzohydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then reacted with cyanogen bromide and sodium azide to produce the oxadiazole ring. The final product is obtained by deprotecting the trimethoxy group with hydrochloric acid. This method has been optimized to yield this compound with high purity and yield.
Scientific Research Applications
7-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and infectious diseases. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to inhibit the replication of viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
IUPAC Name |
7-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-12-8-14(20(25)22-15(12)7-11)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISXXKINCGMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
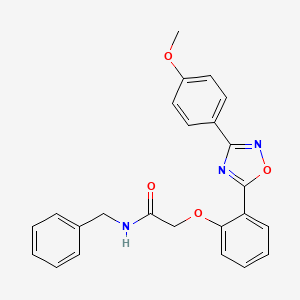
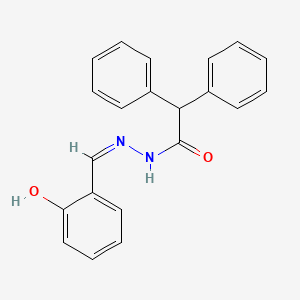
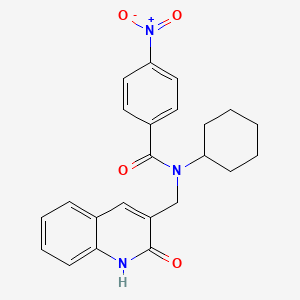
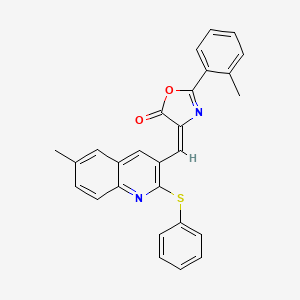
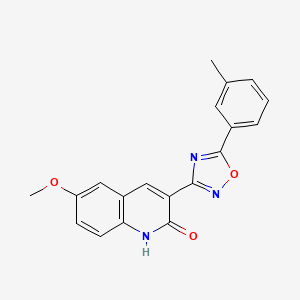
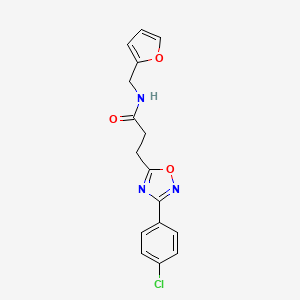
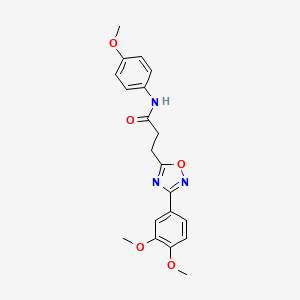
![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)
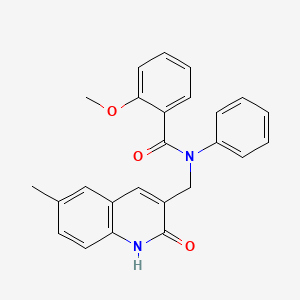
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)
